molecular formula C19H14N2O4 B5655800 1,3-Dibenzoyl-6-methyluracil

1,3-Dibenzoyl-6-methyluracil

Cat. No.: B5655800
M. Wt: 334.3 g/mol
InChI Key: OLOYGVZMZVLUKS-UHFFFAOYSA-N
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Description

1,3-Dibenzoyl-6-methyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of benzoyl groups at positions 1 and 3, and a methyl group at position 6 on the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibenzoyl-6-methyluracil can be synthesized through the selective N1-alkylation of 1,3-dibenzoyluracils. The process involves the treatment of 1,3-dibenzoyluracils with anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature, followed by N1-alkylation using various alkylating agents such as allyl bromide, benzyl chloride, or phenacyl halides . The final step involves N3-debenzoylation using an aqueous-alcoholic solution of ammonia .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Scientific Research Applications

1,3-Dibenzoyl-6-methyluracil has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dibenzoyl-6-methyluracil involves its interaction with specific molecular targets and pathways. The compound’s benzoyl groups and methyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate various biological processes, including DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both benzoyl groups and a methyl group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

1,3-dibenzoyl-6-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c1-13-12-16(22)21(18(24)15-10-6-3-7-11-15)19(25)20(13)17(23)14-8-4-2-5-9-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOYGVZMZVLUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=O)N1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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